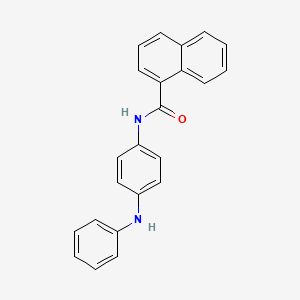
N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as CMAP, is a chemical compound used in scientific research for its pharmacological properties. CMAP is a derivative of acetaminophen and belongs to the class of piperidine compounds. It has been found to have potential therapeutic effects on various medical conditions, including pain, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. This compound has also been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the potential use of this compound in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, the role of this compound in modulating ion channels, such as TRPV1, could be further studied to gain a better understanding of its mechanism of action.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves the reaction between 4-methyl-1-piperidinecarboxylic acid and 3-chloro-4-methylphenylacetyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been extensively studied in scientific research for its pharmacological properties. It has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-13-4-3-12(2)14(16)9-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTLQHYBWVAUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)

![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)
![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)

![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)

![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)